molecular formula C11H15BrN2O2 B6632402 5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide

5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide

Cat. No. B6632402
M. Wt: 287.15 g/mol
InChI Key: ISKHVVNYTMTBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BEE and is a member of the benzamide family.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, which leads to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide has anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It has also been shown to have anti-cancer effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. Additionally, it has been shown to have anti-bacterial effects against Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide in lab experiments is its potential to inhibit the activity of specific enzymes. This makes it a useful tool in the study of enzyme inhibition. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide. One direction is to further investigate its anti-inflammatory, anti-cancer, and anti-bacterial properties. Another direction is to study its potential as a tool in the study of enzyme inhibition. Additionally, further research is needed to fully understand its mechanism of action.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide involves the reaction of 5-bromosalicylic acid with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of N,N-diisopropylethylamine (DIPEA) and ethylenediamine. The reaction results in the formation of 5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide as a white solid.

Scientific Research Applications

5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide has potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a tool in the study of enzyme inhibition.

properties

IUPAC Name

5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-2-13-5-6-14-11(16)9-7-8(12)3-4-10(9)15/h3-4,7,13,15H,2,5-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHVVNYTMTBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC(=O)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide

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